cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
“Cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 264.35 . The IUPAC name for this compound is (1R,2S)-2-[2-(methylsulfanyl)benzoyl]cyclopentanecarboxylic acid . The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10+/m0/s1 . This code provides a detailed representation of the compound’s molecular structure.Scientific Research Applications
Catalysis and Synthetic Chemistry
cis-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid and its derivatives have been explored in various catalytic processes and synthetic chemistry applications. For example, the Palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids demonstrated remarkable efficiency, achieving high substrate-to-catalyst ratios in good yields, indicating the potential of such compounds in facilitating complex organic reactions (Feuerstein et al., 2001). Furthermore, studies on cyclohexane derivatives, including the synthesis of various cyclohexanecarboxylic acids, contribute to a deeper understanding of the structural and reactivity aspects of cyclopentane-related compounds (Bekkum et al., 2010).
Drug Design and Medicinal Chemistry
In drug design and medicinal chemistry, the structural motifs similar to this compound have been utilized to explore novel therapeutic agents. For instance, cyclopentane-1,3-dione was investigated as a novel isostere for the carboxylic acid functional group, leading to the design of potent thromboxane A2 receptor antagonists. This demonstrates the versatility of cyclopentane derivatives in mimicking key functional groups in bioactive molecules, offering new avenues for drug development (Ballatore et al., 2011).
Asymmetric Synthesis and Chiral Chemistry
The stereoselective synthesis of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate stereoisomers showcases the application of this compound derivatives in asymmetric synthesis. This area of research is crucial for producing chiral compounds with specific configurations, which is fundamental in the development of enantiomerically pure pharmaceuticals (Urones et al., 2004).
Materials Chemistry and Ligand Design
In materials chemistry and ligand design, the structural elements related to this compound have been employed in developing new catalytic systems. For example, a palladium-tetraphosphine complex showed efficient catalytic activity for the coupling of aryl halides with alkynes, highlighting the potential of cyclopentane-based ligands in facilitating important chemical transformations (Feuerstein et al., 2003).
Properties
IUPAC Name |
(1R,2S)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIBRLZGCPRKH-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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